An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-ethoxy-2-pyrimidinamine
An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-ethoxy-2-pyrimidinamine
This guide provides a comprehensive overview of the core physical properties of 4-Chloro-6-ethoxy-2-pyrimidinamine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both established data for analogous compounds and validated methodologies for the precise characterization of this specific molecule.
Introduction and Molecular Overview
4-Chloro-6-ethoxy-2-pyrimidinamine, with the chemical formula C₆H₈ClN₃O, belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, including nucleic acids and various therapeutic agents. The specific functionalization of this pyrimidine ring—a chloro group at the 4-position, an ethoxy group at the 6-position, and an amine at the 2-position—renders it a versatile intermediate for the synthesis of more complex molecular architectures. Understanding its physical properties is paramount for its effective use in synthetic chemistry, process development, and formulation.
While specific experimental data for 4-Chloro-6-ethoxy-2-pyrimidinamine is not extensively available in public literature, this guide will leverage data from closely related and well-characterized analogs to predict its properties and provide robust protocols for their experimental determination. The primary analogs referenced are 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and 2-amino-4-chloro-6-methoxypyrimidine .
Predicted Physical and Chemical Properties
The following table summarizes the predicted and known physical properties of 4-Chloro-6-ethoxy-2-pyrimidinamine and its close analogs. These values provide a foundational understanding of the compound's expected behavior.
| Property | Predicted/Known Value | Analog Data Source |
| Molecular Formula | C₆H₈ClN₃O | - |
| Molecular Weight | 173.60 g/mol | - |
| Appearance | Expected to be a white to off-white crystalline solid. | [1] |
| Melting Point | Predicted to be in a similar range to its analogs. For instance, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine has a melting point of 59-60 °C.[2][3] | [2][3] |
| Boiling Point | A high boiling point is anticipated due to its molecular weight and polar functional groups. The predicted boiling point is approximately 352.6 °C at 760 mmHg.[4] | [4] |
| Density | Predicted to be around 1.329 g/cm³.[4] | [4] |
| Solubility | Expected to exhibit moderate solubility in polar organic solvents. Studies on 2-amino-4-chloro-6-methoxypyrimidine show good solubility in DMF and moderate solubility in alcohols like methanol and ethanol.[5] | [5] |
| Flash Point | Predicted to be approximately 167 °C.[4] | [4] |
Experimental Protocols for Physical Characterization
The following sections detail the standardized experimental procedures for determining the key physical properties of 4-Chloro-6-ethoxy-2-pyrimidinamine. The rationale behind each methodological choice is explained to ensure scientific rigor.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound.
Methodology: Capillary Melting Point Apparatus
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Sample Preparation: A small amount of the crystalline 4-Chloro-6-ethoxy-2-pyrimidinamine is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality Behind Experimental Choices: The use of a calibrated apparatus ensures accuracy. A slow heating rate near the melting point is crucial for thermal equilibrium, allowing for a precise determination of the melting range.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is fundamental for structural elucidation and confirmation. The following sections outline the expected spectral features based on analogous compounds and the methodologies for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectrum (in CDCl₃):
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Aromatic Proton: A singlet in the region of δ 6.0-6.5 ppm, corresponding to the proton at the 5-position of the pyrimidine ring. [3]* Ethoxy Group: A quartet around δ 4.4 ppm (OCH₂) and a triplet around δ 1.4 ppm (CH₃). [3]* Amino Group: A broad singlet corresponding to the NH₂ protons. The chemical shift of this peak can vary depending on concentration and solvent.
Expected ¹³C NMR Spectrum (in CDCl₃):
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Pyrimidine Ring Carbons: Signals in the aromatic region (δ 160-175 ppm). The carbon attached to the chlorine will be significantly affected. [3]* Ethoxy Group Carbons: A signal around δ 63 ppm (OCH₂) and a signal around δ 14 ppm (CH₃). [3] Methodology for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign the chemical shifts, coupling constants, and integrations to the molecular structure.
Causality Behind Experimental Choices: High-field NMR provides better signal dispersion and resolution, facilitating unambiguous spectral interpretation. The choice of deuterated solvent is critical to avoid interference from solvent protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Expected IR Absorption Bands (cm⁻¹):
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N-H Stretching: A sharp to broad band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.
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C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group. [3]* C=N and C=C Stretching: Strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of the pyrimidine ring. [3]* C-O Stretching: A strong band around 1000-1300 cm⁻¹ for the ether linkage. [3]* C-Cl Stretching: A band in the fingerprint region, typically below 850 cm⁻¹.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
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Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded.
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Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation and is suitable for solid samples.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
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Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 173.04). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak (M⁺ and M+2).
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Fragmentation Pattern: Fragmentation may involve the loss of the ethoxy group, the chlorine atom, or parts of the pyrimidine ring.
Methodology: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Introduction: The sample is introduced into the mass spectrometer, either via direct infusion in a suitable solvent (ESI) or after separation on a GC column (GC-MS).
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Ionization: The molecules are ionized.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio.
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Detection: The abundance of each ion is measured.
Causality Behind Experimental Choices: The choice of ionization technique depends on the volatility and thermal stability of the compound. ESI is a soft ionization technique suitable for polar, non-volatile compounds, while GC-MS is ideal for volatile and thermally stable molecules.
Chemical Reactivity and Stability
The chemical reactivity of 4-Chloro-6-ethoxy-2-pyrimidinamine is dictated by its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functionalities. [6]The amino group can also participate in a range of chemical transformations.
The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to decomposition.
Logical Relationship of Reactivity
Safety and Handling
Based on the safety data for structurally related pyrimidine derivatives, 4-Chloro-6-ethoxy-2-pyrimidinamine should be handled with appropriate care in a well-ventilated laboratory.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physical properties of 4-Chloro-6-ethoxy-2-pyrimidinamine. By leveraging data from close structural analogs and outlining detailed, validated experimental protocols, this document serves as a valuable resource for researchers and scientists working with this important chemical intermediate. The methodologies and expected data presented herein will facilitate the efficient and accurate characterization of this compound, thereby supporting its application in drug discovery and development.
References
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
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Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate. (n.d.). Retrieved from [Link]
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2-Pyrimidinamine, 4-chloro-6-methoxy-. PubChem. (n.d.). Retrieved from [Link]
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Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. (n.d.). Retrieved from [Link]
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Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]
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Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST WebBook. (n.d.). Retrieved from [Link]
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Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Retrieved from [Link]
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2,4-Diamino-6-chloropyrimidine. PubChem. (n.d.). Retrieved from [Link]
